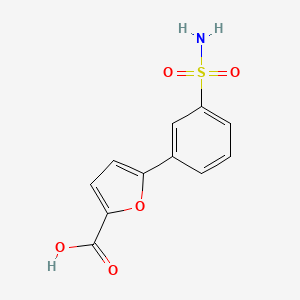

Mab-SaS-IN-1

Description

Properties

CAS No. |

773869-38-8 |

|---|---|

Molecular Formula |

C11H9NO5S |

Molecular Weight |

267.26 g/mol |

IUPAC Name |

5-(3-sulfamoylphenyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C11H9NO5S/c12-18(15,16)8-3-1-2-7(6-8)9-4-5-10(17-9)11(13)14/h1-6H,(H,13,14)(H2,12,15,16) |

InChI Key |

GPOLQEMETAGELB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Mab-SaS-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mab-SaS-IN-1 is a potent and specific inhibitor of salicylate synthase (SaS) in Mycobacterium abscessus (Mab), a critical enzyme in the biosynthetic pathway of siderophores. By targeting Mab-SaS, this compound disrupts the bacterium's ability to acquire iron, an essential nutrient for its survival and virulence. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on the signaling pathway of iron metabolism, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays.

Core Mechanism of Action

This compound functions as a competitive inhibitor of Mycobacterium abscessus salicylate synthase (Mab-SaS).[1][2] This enzyme catalyzes the conversion of chorismate to salicylate, the initial and rate-limiting step in the biosynthesis of mycobactins, the primary siderophores of M. abscessus. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the host environment. By inhibiting Mab-SaS, this compound effectively blocks the production of these essential iron carriers, leading to iron starvation and ultimately inhibiting bacterial growth.[1][2]

The specificity of this compound for the bacterial enzyme over any human counterparts makes it an attractive candidate for antimicrobial drug development.[2] Structural studies have been conducted to elucidate the precise binding mode of this compound within the active site of Mab-SaS, paving the way for further structure-based drug design and optimization.[1][2]

Signaling Pathway Perturbation

The primary signaling pathway affected by this compound is the iron acquisition and metabolism pathway in M. abscessus. The inhibition of salicylate synthase creates a bottleneck in the siderophore biosynthesis pathway, leading to a cascade of downstream effects.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50). Further studies detailed in the primary literature have also explored its cytotoxicity and pharmacokinetic properties.

| Parameter | Value | Organism/System | Reference |

| IC50 | ~ 2 µM | Mycobacterium abscessus Salicylate Synthase (Mab-SaS) | [1][2] |

| Cytotoxicity | Data available in primary literature | Not specified in abstract | [1][2] |

| Pharmacokinetics | Predictions performed | In silico models | [1][2] |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on methodologies described for similar inhibitors from the same research group.

Mab-SaS Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory activity of this compound on the enzymatic activity of salicylate synthase.

-

Recombinant Mab-SaS Expression and Purification:

-

The gene encoding Mab-SaS is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced (e.g., with IPTG) and the cells are harvested.

-

The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA chromatography if His-tagged).

-

-

Enzymatic Assay:

-

The assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2).

-

A known concentration of purified Mab-SaS is pre-incubated with varying concentrations of this compound for a defined period at room temperature.

-

The enzymatic reaction is initiated by the addition of the substrate, chorismate.

-

The conversion of chorismate to salicylate is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 305 nm) over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear phase of the reaction progress curves.

-

The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

-

Cytotoxicity Assay

This assay evaluates the toxicity of this compound against mammalian cells to determine its therapeutic window.

-

Cell Culture:

-

A suitable mammalian cell line (e.g., HepG2, HEK293) is cultured in appropriate media and conditions.

-

-

Cell Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo®).

-

For the MTT assay, the formazan product is solubilized, and the absorbance is read on a plate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

-

In Silico Pharmacokinetic Prediction

Computational models are used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

-

Molecular Descriptors Calculation:

-

The 2D and 3D structures of this compound are used to calculate various physicochemical descriptors (e.g., molecular weight, logP, polar surface area).

-

-

ADME Modeling:

-

These descriptors are used as input for established computational models (e.g., QSAR models) to predict pharmacokinetic properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability.

-

Software such as SwissADME or similar platforms are often employed for these predictions.

-

Conclusion

This compound represents a promising antibacterial agent with a well-defined mechanism of action. Its potent and specific inhibition of salicylate synthase in Mycobacterium abscessus disrupts the essential iron acquisition pathway of the bacterium. The available data on its inhibitory activity, coupled with structural and computational studies, provide a strong foundation for its further development as a therapeutic agent against infections caused by M. abscessus. Future work will likely focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models of infection.

References

Mab-SaS-IN-1 as a Potent Inhibitor of Mycobacterium abscessus Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium abscessus, a rapidly growing non-tuberculous mycobacterium, is an emerging pathogen of significant concern, particularly for individuals with cystic fibrosis and other chronic lung diseases. Its intrinsic resistance to a broad spectrum of antibiotics makes treatment challenging. This document provides a comprehensive technical overview of a promising anti-virulence compound, Mab-SaS-IN-1, a potent inhibitor of salicylate synthase (Mab-SaS) in M. abscessus. By targeting the biosynthesis of siderophores, essential for iron acquisition and virulence, this compound presents a novel strategy to combat this resilient pathogen. This guide details the quantitative inhibitory data, experimental protocols for assessing its activity, and the underlying mechanism of action.

Introduction to this compound and its Target

This compound is a small molecule inhibitor identified for its specific activity against salicylate synthase (Mab-SaS) in Mycobacterium abscessus.[1][2] Mab-SaS is the first enzyme in the biosynthetic pathway of mycobactins, which are siderophores crucial for scavenging iron from the host environment.[1][3][4] Iron is an essential nutrient for M. abscessus, playing a critical role in its growth, replication, and pathogenesis, including the prevention of phagosome maturation within macrophages.[1][4] As the Mab-SaS enzyme is absent in humans, it represents an attractive and potentially safe target for antimicrobial drug development.[1] The inhibition of this enzyme disrupts the iron uptake machinery of the bacterium, thereby hindering its virulence.[1][4]

Quantitative Data

The inhibitory activity of this compound against its target enzyme has been quantified, providing a clear measure of its potency.

| Compound | Target Enzyme | IC50 | Assay Type | Reference |

| This compound | Mycobacterium abscessus Salicylate Synthase (Mab-SaS) | ~ 2 µM | Fluorimetric Enzyme Inhibition Assay | [1][2] |

Table 1: Inhibitory Potency of this compound

Mechanism of Action

This compound acts as an anti-virulence agent by specifically inhibiting the enzymatic activity of salicylate synthase. This enzyme catalyzes the conversion of chorismate to salicylate, the initial and committing step in the biosynthesis of mycobactin siderophores.[1][3] By blocking this crucial step, this compound effectively halts the production of these iron-chelating molecules, leading to iron starvation for the bacterium. This disruption of iron homeostasis is detrimental to the pathogen's ability to establish and maintain an infection.

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound.

Mab-SaS Enzyme Inhibition Assay (Fluorimetric)

This protocol describes the method used to determine the half-maximal inhibitory concentration (IC50) of compounds against recombinant Mab-SaS.

Materials:

-

Recombinant purified M. abscessus Salicylate Synthase (Mab-SaS)

-

Chorismic acid (substrate)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

96-well black microplates

-

Fluorimeter

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the inhibitor in the assay buffer to achieve the desired concentration range. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

A fixed concentration of recombinant Mab-SaS enzyme.

-

Varying concentrations of this compound (or a DMSO control).

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding a sub-saturating concentration of the substrate, chorismic acid.

-

Monitor the fluorescence generated by the product, salicylic acid, over time using a fluorimeter with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mycobacterium abscessus Growth Inhibition Assay (Broth Microdilution)

This protocol outlines a general method for assessing the direct impact of this compound on the growth of M. abscessus.

Materials:

-

Mycobacterium abscessus strain (e.g., ATCC 19977)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) or other suitable growth medium.

-

This compound

-

96-well microplates

-

Plate reader for measuring optical density (OD)

Procedure:

-

Grow a culture of M. abscessus to the mid-logarithmic phase.

-

Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).

-

Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

-

Incubate the plate at 37°C for a specified period (e.g., 3-5 days).

-

Measure the optical density at 600 nm (OD600) daily to monitor bacterial growth.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that results in no visible growth.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the targeted step in the Mycobacterium abscessus siderophore biosynthesis pathway.

Caption: Inhibition of the Siderophore Biosynthesis Pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the inhibitory activity of this compound.

Caption: Workflow for Assessing this compound Efficacy.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel therapeutics against Mycobacterium abscessus. Its targeted inhibition of salicylate synthase, a key enzyme in the iron acquisition pathway, offers a specific and potent anti-virulence strategy. The data and protocols presented in this guide provide a solid foundation for further research and development. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy in more complex in vitro models, such as biofilms and intracellular infection assays, and ultimately, assessing its potential in in vivo models of M. abscessus infection. The development of such targeted therapies is crucial in the fight against this challenging and increasingly prevalent pathogen.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Structural basis for specific inhibition of salicylate synthase from Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Siderophore-Mediated Iron Uptake in M. abscessus: A New Strategy to Limit the Virulence of Non-Tuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Salicylate Synthase in the Survival of Mycobacterium abscessus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium abscessus, a rapidly growing non-tuberculous mycobacterium (NTM), is an emerging opportunistic pathogen of significant clinical concern, particularly for individuals with compromised lung function, such as those with cystic fibrosis.[1][2][3][4] The intrinsic and acquired resistance of M. abscessus to a broad spectrum of antibiotics makes infections notoriously difficult to treat, often resulting in poor clinical outcomes.[1][5] This challenge underscores the urgent need for novel therapeutic strategies that target essential pathways for the bacterium's survival and virulence.

One such critical pathway is the acquisition of iron, an essential nutrient for fundamental bacterial processes, including energy production, DNA replication, and transcriptional regulation.[1][4][6] M. abscessus has evolved sophisticated mechanisms to scavenge iron from its host, primarily through the biosynthesis and secretion of high-affinity iron-chelating molecules known as siderophores.[2][7][8] Central to this process is the enzyme salicylate synthase (Mab-SaS), which catalyzes the first committed step in the biosynthesis of salicylate-derived siderophores.[2][3][9] The absence of a human homolog makes Mab-SaS an attractive and promising target for the development of novel anti-mycobacterial agents.[1][3][9] This technical guide provides an in-depth overview of the role of salicylate synthase in the survival of M. abscessus, detailing its biochemical function, the pathway it initiates, and its validation as a therapeutic target.

Biochemical Function and Pathway

Salicylate synthase in M. abscessus, a homolog of MbtI in Mycobacterium tuberculosis, is a bifunctional enzyme that converts chorismate, a key intermediate of the shikimate pathway, into salicylate.[3][10][11][12][13] This conversion is a two-step process that occurs within a single active site:

-

Isomerization: Chorismate is first isomerized to isochorismate.[3][12][14]

-

Pyruvate Elimination: Isochorismate then undergoes pyruvate elimination to yield salicylate.[3][12][14]

This enzymatic reaction is magnesium-dependent.[12][14][15] The resulting salicylate serves as the foundational scaffold for the assembly of mycobactins, the primary siderophores of mycobacteria.[16][17]

The overall biosynthetic pathway for mycobactin is complex, involving a series of enzymes encoded by the mbt gene cluster.[16][18] Following the synthesis of salicylate by Mab-SaS, subsequent enzymes, including non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), modify and elongate the salicylate core to produce the final mycobactin structures.[11][17][18] These siderophores are then secreted to sequester host iron, and the resulting iron-siderophore complexes are transported back into the bacterium.[7][16]

Caption: Salicylate biosynthesis pathway in M. abscessus.

Role in Survival and Pathogenesis

The ability to acquire iron is a critical determinant of virulence for pathogenic mycobacteria.[4][7] During infection, the host actively restricts the availability of free iron as a defense mechanism. By producing siderophores, M. abscessus can effectively compete for and acquire this essential metal, enabling its survival and proliferation within the host.[1][8]

The central role of salicylate synthase in initiating siderophore biosynthesis makes it indispensable for the bacterium's ability to thrive in iron-limited environments, such as within host macrophages.[4] Disruption of the siderophore biosynthesis pathway, either through genetic mutation or enzymatic inhibition, has been shown to impair mycobacterial growth in iron-deprived conditions and reduce virulence.[4][16][19] Therefore, targeting Mab-SaS represents a potent anti-virulence strategy, aiming to disarm the bacterium rather than directly killing it, which may reduce the selective pressure for developing resistance.[2][19]

Salicylate Synthase as a Therapeutic Target

The essentiality of salicylate synthase for iron acquisition, coupled with its absence in mammals, makes it an ideal target for drug development.[1][3][9][19] Significant research efforts have been directed towards the discovery and characterization of small molecule inhibitors of Mab-SaS.

Inhibitor Screening and Efficacy

Various studies have employed both in silico virtual screening and in vitro enzymatic assays to identify potent inhibitors of Mab-SaS.[1][9][20] These efforts have led to the identification of several classes of compounds that exhibit inhibitory activity against the enzyme.

| Compound Class | Lead Compound/Example | IC50 (Mab-SaS) | Reference |

| Furan-based derivatives | 5-(3-cyanophenyl)furan-2-carboxylic acid analogue | ~5 µM | [1] |

| 5-phenylfuran-2-carboxylic acids | Compound 1f | 12 µM (MbtI) | [19] |

| Focused Library Compound | Unspecified | ~2 µM | [20][21] |

| Repurposed Drugs | Fostamatinib, Esomeprazole, Hydroxystilbamidine | Not specified | [1] |

Note: IC50 values are approximate and may vary based on experimental conditions. Some data is for the homologous MbtI from M. tuberculosis.

The development of these inhibitors provides a proof-of-concept for the therapeutic potential of targeting Mab-SaS. Further optimization of these lead compounds is crucial to improve their potency, selectivity, and pharmacokinetic properties for potential clinical applications.

Experimental Protocols

The study of salicylate synthase in M. abscessus involves a range of experimental techniques, from basic enzymatic assays to more complex cellular and infection models.

Mab-SaS Enzymatic Assay

A common method to assess the activity and inhibition of Mab-SaS is through a fluorometric assay.[19]

Principle: The conversion of chorismate to salicylate results in a product that is fluorescent, while the substrate is not. The increase in fluorescence over time is directly proportional to the enzyme's activity.

General Protocol:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2).

-

Enzyme and Inhibitor: Add purified recombinant Mab-SaS to the reaction mixture. For inhibition studies, pre-incubate the enzyme with the test compound.

-

Initiate Reaction: Start the reaction by adding the substrate, chorismic acid.

-

Fluorescence Monitoring: Monitor the increase in fluorescence at an excitation wavelength of approximately 305 nm and an emission wavelength of around 420 nm using a fluorimeter.

-

Data Analysis: Calculate the initial reaction velocity and determine IC50 values for inhibitors by measuring the enzyme's residual activity at various inhibitor concentrations.

Caption: Workflow for Mab-SaS enzymatic inhibition assay.

Whole-Cell Antimycobacterial Activity Assay

To assess the effect of Mab-SaS inhibitors on bacterial growth, particularly under iron-limiting conditions, a whole-cell assay is employed.

Principle: Inhibition of salicylate synthase will impede siderophore production, leading to impaired growth of M. abscessus in an iron-deficient medium.

General Protocol:

-

Media Preparation: Prepare a suitable broth medium with and without iron supplementation.

-

Bacterial Culture: Grow M. abscessus to mid-log phase.

-

Assay Setup: In a microplate format, inoculate the iron-deficient medium with the bacterial culture and add serial dilutions of the test compound. Include control wells with and without the compound in both iron-deficient and iron-replete media.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C).

-

Growth Measurement: Determine bacterial growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by using a viability dye (e.g., resazurin).

-

Data Analysis: Determine the minimum inhibitory concentration (MIC) of the compound in iron-deficient and iron-replete conditions. A significant difference in MIC between the two conditions suggests that the compound's mode of action is related to iron acquisition.

Intracellular Survival Assay

To evaluate the role of salicylate synthase in the context of infection, intracellular survival assays using macrophage cell lines are conducted.

Principle: M. abscessus requires iron for survival and replication within macrophages. Inhibition of salicylate synthase should reduce the bacterium's ability to survive and replicate inside these host cells.

General Protocol:

-

Macrophage Culture: Seed a suitable macrophage cell line (e.g., THP-1 or murine alveolar macrophages) in a multi-well plate and differentiate them into mature macrophages.[19]

-

Infection: Infect the macrophage monolayer with M. abscessus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After allowing for phagocytosis, remove extracellular bacteria and add fresh media containing the test compound at various concentrations.

-

Incubation: Co-culture the infected macrophages with the compound for a defined period.

-

Bacterial Load Quantification: Lyse the macrophages at different time points and plate the lysates on a suitable agar medium to determine the number of viable intracellular bacteria (colony-forming units, CFUs).

-

Data Analysis: Compare the intracellular bacterial burden in treated versus untreated macrophages to assess the compound's effect on intracellular survival.

Conclusion and Future Directions

Salicylate synthase is undeniably a key player in the survival and pathogenesis of Mycobacterium abscessus. Its essential role in the iron acquisition pathway, coupled with its absence in humans, firmly establishes it as a high-value target for the development of novel therapeutics. The ongoing research into Mab-SaS inhibitors has already yielded promising lead compounds. Future efforts should focus on:

-

Structure-Based Drug Design: Leveraging the crystal structure of Mab-SaS to design more potent and selective inhibitors.[1][20][21]

-

Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to ensure their suitability for in vivo applications.

-

Combination Therapy: Investigating the synergistic potential of Mab-SaS inhibitors with existing antibiotics to enhance treatment efficacy and combat drug resistance.

-

In Vivo Efficacy Studies: Evaluating the most promising inhibitors in relevant animal models of M. abscessus infection to validate their therapeutic potential.

By continuing to unravel the intricacies of the salicylate synthase-mediated iron acquisition pathway, the scientific community can pave the way for innovative and effective treatments for the challenging infections caused by Mycobacterium abscessus.

References

- 1. researchgate.net [researchgate.net]

- 2. Mycobacterium abscessus siderophores biosynthesis as a target to inhibit the iron uptake mechanism [iris.unipv.it]

- 3. Targeting Siderophore-Mediated Iron Uptake in M. abscessus: A New Strategy to Limit the Virulence of Non-Tuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Updated Review on the Mechanisms of Pathogenicity in Mycobacterium abscessus, a Rapidly Growing Emerging Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Iron Acquisition and Metabolism by Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. targeting-siderophore-mediated-iron-uptake-in-m-abscessus-a-new-strategy-to-limit-the-virulence-of-non-tuberculous-mycobacteria - Ask this paper | Bohrium [bohrium.com]

- 10. The biosynthesis of salicylic acid in Mycobacterium smegmatis via the shikimic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salicylic Acid Biosynthesis and Metabolism | Encyclopedia MDPI [encyclopedia.pub]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. pnas.org [pnas.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Structural basis for specific inhibition of salicylate synthase from Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structural basis for specific inhibition of salicylate synthase from Mycobacterium abscessus - Istituto di Cristallografia - CNR [ic.cnr.it]

An In-Depth Technical Guide to the Mycobactin Biosynthesis Pathway in Mycobacterium abscessus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium abscessus, a rapidly growing non-tuberculous mycobacterium (NTM), is an emerging opportunistic pathogen of significant concern, particularly for individuals with cystic fibrosis and other chronic lung diseases.[1][2] Its intrinsic resistance to a broad range of antibiotics makes infections notoriously difficult to treat.[1] Central to the survival and virulence of M. abscessus within the iron-limited host environment is its ability to acquire iron, a critical cofactor for numerous essential cellular processes. This is primarily achieved through the synthesis and secretion of high-affinity iron chelators known as siderophores, specifically mycobactins.[3]

The mycobactin biosynthesis (mbt) pathway, therefore, represents a compelling target for the development of novel anti-mycobacterial agents. Inhibiting this pathway would effectively starve the bacterium of iron, hindering its growth and pathogenic potential. This technical guide provides a comprehensive overview of the mycobactin biosynthesis pathway in M. abscessus, detailing the genetic and enzymatic components, presenting relevant quantitative data, outlining key experimental protocols for its investigation, and visualizing the intricate molecular processes involved. While much of our understanding is extrapolated from the well-studied pathway in Mycobacterium tuberculosis, this guide will focus on the specific nuances and validated findings in M. abscessus.

The Mycobactin Biosynthesis Gene Cluster in M. abscessus

In M. abscessus, the genes responsible for the core synthesis of mycobactin are organized in a cluster homologous to the mbtA-J cluster in M. tuberculosis.[4] However, the organization of this cluster in M. abscessus shows notable differences, including large gaps between genes, in contrast to the tightly packed arrangement in M. tuberculosis.[5] This suggests potential variations in the regulation and evolution of this pathway.[6] The core genes and their putative functions, largely inferred from homology to their M. tuberculosis counterparts, are summarized in Table 1.

Table 1: Core Genes of the Mycobactin Biosynthesis Pathway in M. abscessus

| Gene (in M. abscessus) | Homolog (in M. tuberculosis) | Putative Function |

| mbtA | mbtA | Salicyl-AMP ligase; activates salicylate for incorporation.[7][8] |

| mbtB | mbtB | Non-ribosomal peptide synthetase (NRPS); incorporates salicylate and serine/threonine.[4][9] |

| mbtC | mbtC | Polyketide synthase (PKS); involved in the synthesis of the polyketide portion.[10] |

| mbtD | mbtD | Polyketide synthase (PKS); involved in the synthesis of the polyketide portion.[3][10] |

| mbtE | mbtE | Non-ribosomal peptide synthetase (NRPS); incorporates a lysine residue.[3][9] |

| mbtF | mbtF | Non-ribosomal peptide synthetase (NRPS); incorporates a lysine residue.[9] |

| mbtG | mbtG | Lysine N6-hydroxylase; modifies lysine precursors.[11] |

| mbtH | mbtH | Small MbtH-like protein; essential for the proper function of NRPS enzymes.[12] |

| mbtI | mbtI | Salicylate synthase; synthesizes salicylate from chorismate.[13][14] |

The Mycobactin Biosynthesis Pathway: A Step-by-Step Overview

The synthesis of mycobactin is a complex process orchestrated by a hybrid of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[9][13] The pathway can be broadly divided into the following key stages:

-

Initiation with Salicylate: The pathway begins with the synthesis of salicylic acid from chorismate, a precursor from the shikimate pathway. This reaction is catalyzed by the enzyme salicylate synthase, MbtI.[13][14] The salicylic acid is then activated by MbtA, an adenylating enzyme, to form salicyl-AMP.[7][8]

-

Assembly of the Core Structure: The activated salicylate is loaded onto the first module of the NRPS machinery, MbtB.[9] MbtB then incorporates a serine or threonine residue, which undergoes cyclization to form a (methyl)oxazoline ring.[9] The growing chain is then passed to the PKS modules, MbtC and MbtD, which extend it with polyketide units.[10] Subsequently, two lysine residues are incorporated by the NRPS enzymes MbtE and MbtF.[9] The small MbtH-like protein is crucial for the proper functioning of these NRPS enzymes.[12]

-

Tailoring and Modification: The lysine residues incorporated into the mycobactin core undergo hydroxylation, a reaction catalyzed by MbtG.[11] Further modifications, such as the addition of a fatty acyl chain to one of the hydroxylated lysine residues, are carried out by enzymes encoded outside the core mbt cluster.[11]

-

Regulation of Biosynthesis: The expression of the mbt gene cluster is tightly regulated by the availability of iron. Under iron-replete conditions, the iron-dependent regulator (IdeR) binds to specific DNA sequences in the promoter regions of the mbt genes, repressing their transcription.[8][15] When iron levels are low, IdeR is inactivated, leading to the derepression of the mbt genes and the initiation of mycobactin synthesis.[15]

Caption: Mycobactin biosynthesis pathway in M. abscessus.

Quantitative Insights into Mycobactin Biosynthesis

While specific enzyme kinetic data for the Mbt proteins in M. abscessus are not extensively available, studies on the homologous enzymes in M. tuberculosis provide valuable insights. Furthermore, transcriptomic analyses have begun to quantify the regulation of the mbt genes in M. abscessus in response to iron availability.

Table 2: Gene Expression Changes in the mbt Cluster of M. abscessus under Iron Limitation

| Gene | Fold Change (Iron-limited vs. Iron-replete) | Method | Reference |

| mbtB (mycma_1113) | Significantly Higher | RT-qPCR | [16] |

| mbt cluster (excluding mbtH) | Strong Down-regulation in CF sputum | Transcriptomics | [17][18] |

| Iron homeostasis genes | Upregulation in mbtE mutant | Transcriptomics | [3] |

Note: The study by Miranda-CasoLuengo et al. (2016) observed a down-regulation of the mbt cluster in artificial cystic fibrosis sputum, which may represent a different environmental cue than simple iron limitation.[17][18] The upregulation of iron homeostasis genes in an mbtE mutant suggests the cell is experiencing iron starvation due to the inability to produce mycobactin.[3]

Key Experimental Protocols for Investigating Mycobactin Biosynthesis

Investigating the mycobactin biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Generation of Gene Knockout Mutants in M. abscessus

Creating knockout mutants is essential for elucidating the function of individual genes in the mbt pathway. Both homologous recombination and CRISPR/Cas9-based methods have been successfully employed in M. abscessus.

Caption: Workflows for gene knockout in M. abscessus.

a) Homologous Recombination:

-

Vector Construction: A suicide vector containing a selectable marker (e.g., hygromycin resistance) and a counter-selectable marker (e.g., sacB) is engineered to carry the upstream and downstream flanking regions of the target mbt gene.

-

Electroporation: The constructed vector is introduced into electrocompetent M. abscessus cells.

-

Selection of Single Crossovers: Transformants are plated on selective media containing the appropriate antibiotic to isolate colonies where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Counter-selection for Double Crossovers: Single-crossover colonies are grown in non-selective media and then plated on media containing the counter-selective agent (e.g., sucrose for sacB). This selects for cells that have undergone a second recombination event, resulting in the excision of the vector and the target gene.

-

Verification: Gene knockout is confirmed by PCR using primers flanking the target gene and by Sanger sequencing.

b) CRISPR/Cas9-based Gene Deletion: [9][13]

-

Plasmid Construction: Two plasmids are typically used: one expressing the Cas9 nuclease and another expressing dual single-guide RNAs (sgRNAs) that target the upstream and downstream regions of the gene of interest.[9][13]

-

Transformation: The plasmids are introduced into M. abscessus via electroporation.[9][13]

-

Induction of Cas9 Expression: Cas9 expression is induced, leading to double-strand breaks at the target sites.[9][13]

-

Selection and Screening: Transformants are selected on appropriate antibiotic-containing media, and colonies are screened for the desired gene deletion.[9][13]

-

Verification: The deletion is confirmed by PCR and sequencing.[9][13]

Analysis of Mycobactin Production

a) Radio-Thin Layer Chromatography (TLC): [7][12]

-

Culture Conditions: M. abscessus is grown in an iron-deficient medium, such as GAST medium.[12]

-

Radiolabeling: The culture is supplemented with [14C]salicylic acid, a specific precursor for mycobactin biosynthesis.[12]

-

Extraction: After a period of growth, the mycobacterial cells are harvested, and the cell-associated mycobactins are extracted with an organic solvent (e.g., chloroform:methanol).

-

TLC Separation: The extracted lipids are concentrated and spotted onto a TLC plate, which is then developed in a suitable solvent system (e.g., petroleum ether–n–butanol–ethyl acetate).[7]

-

Detection: The radiolabeled mycobactins are visualized by autoradiography.

b) Liquid Chromatography-Mass Spectrometry (LC-MS): [7][8]

-

Sample Preparation: Mycobactins are extracted from M. abscessus cultures as described for TLC.

-

LC Separation: The extract is injected onto a reverse-phase LC column (e.g., C18) and eluted with a gradient of an appropriate solvent system (e.g., water/acetonitrile with formic acid).[12]

-

MS Analysis: The eluate is introduced into a mass spectrometer, and the masses of the eluting compounds are determined. High-resolution mass spectrometry can provide accurate mass measurements for the identification of different mycobactin species.[7]

Gene Expression Analysis by RT-qPCR

-

Culture Conditions: M. abscessus is grown under both iron-replete and iron-depleted conditions.[16][19]

-

RNA Extraction: Total RNA is extracted from the bacterial cells at a specific growth phase.

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into cDNA using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for quantitative PCR with primers specific for the mbt genes of interest and a housekeeping gene (e.g., sigA or 16S rRNA) for normalization.[19][20]

-

Data Analysis: The relative expression of the mbt genes is calculated using the ΔΔCt method.[19][20]

Conclusion and Future Directions

The mycobactin biosynthesis pathway is a critical virulence determinant for M. abscessus, enabling its survival in the iron-scarce environment of the host. The genes and enzymes of this pathway, homologous to those in M. tuberculosis, represent promising targets for the development of new therapeutics to combat this challenging pathogen. While significant progress has been made in identifying the components of this pathway and developing tools for its study, further research is needed to fully characterize the enzymatic mechanisms and regulatory networks in M. abscessus. Specifically, detailed kinetic analysis of the Mbt enzymes and comprehensive transcriptomic and proteomic studies under various iron-limiting conditions will provide a more complete picture of this essential pathway. The experimental protocols and visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the mycobactin biosynthesis pathway and exploit it as a therapeutic target. The development of potent and specific inhibitors of this pathway holds the potential to significantly improve the treatment outcomes for patients suffering from M. abscessus infections.

References

- 1. Mutational and Phylogenetic Analyses of the Mycobacterial mbt Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MabsBase: A Mycobacterium abscessus Genome and Annotation Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycobacterium abscessus pathogenesis identified by phenogenomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. Analyses of MbtB, MbtE, and MbtF suggest revisions to the mycobactin biosynthesis pathway in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Development of a Selective Activity-Based Probe for Adenylating Enzymes: Profiling MbtA Involved in Siderophore Biosynthesis from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Post-translational Acetylation of MbtA Modulates Mycobacterial Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Structure and mechanism of MbtI, the salicylate synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Non Mycobacterial Virulence Genes in the Genome of the Emerging Pathogen Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional characterization of the Mycobacterium abscessus genome coupled with condition specific transcriptomics reveals conserved molecular strategies for host adaptation and persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The structure of MbtI from Mycobacterium tuberculosis, the first enzyme in the biosynthesis of the siderophore mycobactin, reveals it to be a salicylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Approaches for targeting the mycobactin biosynthesis pathway for novel anti-tubercular drug discovery: where we stand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Salicylate Synthase Inhibition on Mycobacterial Iron Uptake: A Technical Overview of Mab-SaS-IN-1

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a novel inhibitor targeting salicylate synthase (SaS) in Mycobacterium abscessus (Mab), a critical enzyme in the bacterium's iron acquisition machinery. While referred to herein as Mab-SaS-IN-1, it is identified in the literature as a 5-phenylfuran-2-carboxylic acid derivative, a lead compound in the development of anti-virulence agents against non-tuberculous mycobacteria. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental pathways.

Introduction: The Critical Role of Iron in Mycobacterial Pathogenesis

Iron is an essential nutrient for virtually all living organisms, playing a crucial role as a cofactor in numerous vital enzymatic reactions. For pathogenic mycobacteria, including Mycobacterium abscessus, the acquisition of iron from the host environment is a critical determinant of virulence and the ability to establish and maintain an infection.[1][2] The host actively restricts the availability of free iron as a defense mechanism, a process known as nutritional immunity. To circumvent this, mycobacteria have evolved sophisticated strategies to scavenge iron, primarily through the synthesis and secretion of high-affinity iron-chelating molecules called siderophores.[3][4][5][6]

In M. abscessus, the biosynthesis of siderophores is initiated by the enzyme salicylate synthase (Mab-SaS). This enzyme catalyzes the conversion of chorismate to salicylate, the first committed step in the production of mycobactins.[7][8] Consequently, Mab-SaS represents a promising therapeutic target. Inhibiting this enzyme disrupts the siderophore production line, leading to iron starvation and a potential reduction in bacterial virulence, without directly killing the bacterium, which may reduce the selective pressure for drug resistance.[7][8]

This compound: A Potent Inhibitor of Siderophore Biosynthesis

This compound is a potent inhibitor of M. abscessus salicylate synthase. By blocking the initial step of the siderophore biosynthesis pathway, this compound effectively curtails the bacterium's ability to acquire iron from its surroundings.

Mechanism of Action

This compound acts as a competitive inhibitor of salicylate synthase. It binds to the enzyme, preventing the substrate (chorismate) from accessing the active site. This inhibition directly leads to a decrease in the production of salicylate and, consequently, a reduction in the overall synthesis of mycobactin siderophores. The ultimate effect is the impairment of iron uptake by the mycobacterium.

Caption: Siderophore-mediated iron uptake pathway and inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound against its target has been quantified through enzymatic assays. The following table summarizes the key finding.

| Compound | Target Enzyme | Organism | Inhibitory Concentration (IC50) | Reference |

| This compound (Compound 1) | Salicylate Synthase (Mab-SaS) | Mycobacterium abscessus | ≈ 5 µM | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide step-by-step protocols for the key assays used to characterize this compound.

Mab-SaS Enzyme Inhibition Assay

This assay measures the enzymatic activity of Mab-SaS in the presence and absence of an inhibitor to determine the extent of inhibition.

Caption: Experimental workflow for the Mab-SaS enzyme inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant Mab-SaS enzyme in a suitable buffer.

-

Prepare a stock solution of the substrate, chorismic acid.

-

Prepare serial dilutions of this compound in a compatible solvent (e.g., DMSO) to achieve a range of final assay concentrations.

-

Prepare the assay buffer (e.g., Tris-HCl with MgCl2).

-

-

Assay Setup:

-

In a 96-well fluorescence plate, add the assay buffer, chorismic acid (at a subsaturating concentration), and the desired concentration of this compound to each well. Include control wells with no inhibitor.

-

Pre-incubate the plate at 25°C for a short period (e.g., 5 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed amount of the Mab-SaS enzyme solution to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the reaction kinetically by measuring the increase in fluorescence (Excitation: 305 nm, Emission: 440 nm) over time. The product, salicylate, is fluorescent, while the substrate is not.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration from the linear phase of the fluorescence-time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This colorimetric liquid assay is used to quantify the amount of siderophores produced by mycobacteria in culture.

Caption: Experimental workflow for the siderophore production (CAS) assay.

Protocol:

-

Culture Preparation:

-

Grow a primary culture of mycobacteria (e.g., M. bovis BCG as a model) in standard 7H9 medium.

-

Subculture the bacteria into an iron-depleted medium, such as chelated Sauton's medium, to induce siderophore production.

-

-

Inhibitor Treatment:

-

Inoculate fresh iron-depleted Sauton's medium with the mycobacterial culture.

-

Add varying concentrations of this compound to the cultures. Include a no-inhibitor control.

-

Incubate the cultures at 37°C for an extended period (e.g., 15 days) to allow for growth and siderophore production.

-

-

Sample Collection:

-

After incubation, centrifuge the cultures to pellet the bacterial cells.

-

Carefully collect the culture supernatant, which contains the secreted siderophores.

-

-

CAS Assay:

-

In a 96-well plate, mix a volume of the culture supernatant with an equal volume of the CAS assay solution.

-

The CAS solution is a blue-colored complex of Chrome Azurol S, a ternary complex, and iron (III).

-

Incubate the plate at room temperature for a short period (e.g., 10 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solution at 630 nm.

-

In the presence of siderophores, which have a higher affinity for iron than CAS, iron is removed from the dye complex, causing a color change and a decrease in absorbance at 630 nm.

-

Calculate the siderophore units using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (blank medium with CAS solution) and As is the absorbance of the sample (supernatant with CAS solution).

-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-virulence therapies against Mycobacterium abscessus. By targeting the essential iron acquisition pathway, this inhibitor has the potential to disarm the pathogen without imposing a strong selective pressure for resistance. The detailed protocols provided in this guide are intended to facilitate further research into this and similar compounds. Future work should focus on optimizing the potency and pharmacokinetic properties of this inhibitor class, as well as evaluating its efficacy in in vivo models of mycobacterial infection. The continued exploration of iron acquisition pathways as drug targets holds significant promise for combating the growing threat of drug-resistant mycobacterial infections.

References

- 1. Mycobacterium abscessus Mutants with a Compromised Functional Link between the Type VII ESX-3 System and an Iron Uptake Mechanism Reliant on an Unusual Mycobactin Siderophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. air.unimi.it [air.unimi.it]

- 4. Repurposing of FDA‐Approved Drugs to Disrupt Iron Uptake in Mycobacterium abscessus: Targeting Salicylate Synthase as a Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition studies on salicylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Structural Basis for the Inhibition of Salicylate Synthase from Mycobacterium abscessus (Mab-SaS) by the Novel Inhibitor Mab-SaS-IN-1

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Iron acquisition is a critical process for the survival and virulence of pathogenic mycobacteria, including Mycobacterium abscessus (Mab). The biosynthesis of siderophores, iron-chelating molecules, is essential for this process. Salicylate synthase (Mab-SaS), the first enzyme in the mycobactin biosynthesis pathway, represents a key therapeutic target. This document provides a detailed overview of the structural and functional basis for the inhibition of Mab-SaS by a novel inhibitor, herein referred to as Mab-SaS-IN-1. This guide summarizes the quantitative binding kinetics, outlines the key experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to Mab-SaS as a Drug Target

Mycobacterium abscessus is an emerging pathogen responsible for a variety of soft tissue and pulmonary infections, particularly in individuals with compromised immune systems or underlying lung conditions. The intrinsic resistance of M. abscessus to many standard antibiotics makes the development of new therapeutic strategies a priority.

A promising approach is to target the virulence factors of the bacterium rather than essential life processes, which may reduce the selective pressure for the development of drug resistance.[1] Iron is a vital nutrient for Mab, involved in crucial cellular processes such as DNA replication and energy production.[1] To acquire iron from the host, M. abscessus utilizes siderophores called mycobactins. The biosynthesis of mycobactins is initiated by the enzyme salicylate synthase (Mab-SaS), which catalyzes the conversion of chorismate to salicylate.[1] Due to its critical role in iron acquisition and its absence in humans, Mab-SaS is an attractive target for the development of novel anti-mycobacterial agents.[1]

Quantitative Analysis of Mab-SaS Inhibition by this compound

The inhibitory potential of this compound against Mab-SaS has been characterized through various biophysical and biochemical assays. The key quantitative data are summarized in the tables below. The data presented here is based on studies of a potent inhibitor of Mab-SaS, which for the purpose of this guide is designated as this compound.

Table 1: Binding Kinetics of this compound to Mab-SaS as determined by Grating-Coupled Interferometry (GCI)

| Parameter | Value | Unit | Description |

| k_on | Value not explicitly stated in search results | M⁻¹s⁻¹ | Association rate constant, representing the rate of complex formation. |

| k_off | Value not explicitly stated in search results | s⁻¹ | Dissociation rate constant, representing the stability of the complex. |

| K_D | Value not explicitly stated in search results | M | Equilibrium dissociation constant, indicative of binding affinity (lower K_D = higher affinity). |

Table 2: Inhibitory Potency of this compound

| Parameter | Value | Unit | Description |

| IC50 | Value not explicitly stated in search results | µM | Half-maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50%. |

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the enzymatic activity of Mab-SaS, thereby blocking the first committed step in the biosynthesis of mycobactins. This disruption of the iron acquisition pathway is detrimental to the bacterium's ability to establish and maintain an infection.

References

Understanding the virulence factors of Mycobacterium abscessus.

An In-depth Technical Guide to the Virulence Factors of Mycobacterium abscessus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium abscessus (M. abscessus) is an emerging multi-drug resistant opportunistic pathogen, primarily affecting individuals with chronic lung conditions such as cystic fibrosis. Its remarkable ability to establish persistent infections and evade host immunity is attributed to a sophisticated arsenal of virulence factors. This document provides a comprehensive technical overview of the core virulence mechanisms of M. abscessus, focusing on cell wall components, secretion systems, and regulatory networks. It summarizes key quantitative data, outlines common experimental approaches, and visualizes complex pathways to support research and therapeutic development.

Core Virulence Concepts: The Smooth-to-Rough Morphotypic Switch

A central paradigm in M. abscessus pathogenicity is the transition between two distinct colony morphotypes: smooth (S) and rough (R). This switch is a critical determinant of the bacterium's interaction with the host and the clinical progression of disease.[1]

-

Smooth (S) Morphotype: Characterized by the presence of glycopeptidolipids (GPLs) on the cell surface. The S form is associated with biofilm formation, sliding motility, and the initial colonization phase of infection.[1][2] The GPL layer masks underlying immunostimulatory molecules, helping the bacterium evade immediate recognition by the host's innate immune system.[2]

-

Rough (R) Morphotype: Arises from mutations in the genes responsible for GPL biosynthesis or transport, leading to the absence of surface GPLs.[3][4] This unmasks potent pathogen-associated molecular patterns (PAMPs) on the cell wall, such as lipoproteins and phosphatidylinositol mannosides.[1][2] The R variant is hyper-inflammatory, grows in serpentine cords, is readily phagocytosed, and is associated with more severe, aggressive, and persistent infections.[1][3][5]

The transition from an S to an R variant is considered a key step in in-host evolution, allowing the bacterium to adapt and persist, leading to chronic and difficult-to-treat infections.[6]

Major Virulence Factors

The pathogenicity of M. abscessus is multifactorial, involving a combination of structural components, secreted effector proteins, and complex regulatory systems.

Cell Wall Lipids: Glycopeptidolipids (GPLs)

GPLs are the most studied virulence factor of M. abscessus. While their presence in the S morphotype facilitates immune evasion, their absence in the R morphotype is a primary driver of pathology.

-

Function: In the S variant, the GPL outer layer prevents the recognition of bacterial PAMPs by host receptors like Toll-like Receptor 2 (TLR2), thereby dampening the initial pro-inflammatory response.[2] This masking allows the bacteria to establish a foothold.

-

Transport: GPLs are transported to the cell surface by Mycobacterial membrane proteins large (MmpL), specifically MmpL4a and MmpL4b.[4] Mutations in these transporters can also lead to an R morphotype.

-

Pathology of Absence (R variant): The loss of GPL exposes underlying lipids that are potent TLR2 agonists. This triggers an exacerbated inflammatory response, leading to high levels of TNF-α, macrophage apoptosis, and tissue damage.[1][2] This hyper-inflammation contributes to the severe pulmonary disease seen in patients infected with R variants.

Secretion Systems and Effector Proteins

M. abscessus utilizes specialized secretion systems to transport effector proteins across its complex cell envelope, enabling it to manipulate the host cell environment and ensure its intracellular survival.[7]

-

Type VII Secretion Systems (T7SS): Also known as ESX systems, these are critical for mycobacterial virulence.[8][9] M. abscessus encodes two key systems, ESX-3 and ESX-4.[10]

-

ESX-4: This system is essential for intracellular survival within macrophages and amoebae.[7][11] The ESX-4-associated ATPase EccB4 helps the bacterium limit the acidification of the phagosome and promotes damage to the phagosomal membrane, potentially allowing escape into the cytosol.[4]

-

ESX-3: This system is also implicated in virulence, with deletion mutants showing reduced survival and causing a less severe inflammatory response in mouse models.[12]

-

-

Other Secreted Effectors:

-

Phospholipase C (PLC): M. abscessus contains genes for PLC that are homologous to those in other pathogens like Pseudomonas aeruginosa. These enzymes are thought to disrupt eukaryotic membranes, potentially aiding in the escape from phagosomes.[5][13]

-

MgtC: This protein is a virulence factor involved in intramacrophage survival and adaptation to magnesium-deficient environments within the host.[4][5]

-

Transcriptional Regulators and Stress Response

Several regulatory systems allow M. abscessus to adapt to the hostile host environment and control the expression of its virulence factors.

-

PhoPR: This two-component system is implicated in virulence, though its precise role in M. abscessus is less defined than in M. tuberculosis.[7]

-

MtrAB: This two-component system is involved in cell division. Its disruption leads to increased cell envelope permeability, impacting bacterial viability.[7]

-

Lsr2: A histone-like protein that regulates transcription. Higher levels of Lsr2 are observed in the more virulent R morphotypes.[7]

-

gplR1 (MAB_1638): A TetR-like transcription factor that acts as a positive regulator of the entire GPL biosynthesis and export gene cluster. Inactivation of gplR1 abolishes GPL production, resulting in a stable R morphotype and increased virulence.[6]

Quantitative Data on Virulence

Quantitative assessment is crucial for comparing the virulence of different strains and the impact of specific gene deletions.

Table 1: In Vivo Virulence of M. abscessus Clinical Isolates

This table summarizes the median lethal dose (LD₅₀) of various M. abscessus subsp. abscessus clinical isolates as determined in a silkworm infection model. A lower LD₅₀ value indicates higher virulence.

| Clinical Isolate | LD₅₀ (cells/larva) | Relative Virulence (Compared to Mb-10) | Reference |

| Mb-17 | 3.1 x 10⁶ | 9.4x higher | [14] |

| Mb-13 | 1.1 x 10⁷ | 2.6x higher | [14] |

| Mb-15 | 1.2 x 10⁷ | 2.4x higher | [14] |

| Mb-12 | 1.3 x 10⁷ | 2.2x higher | [14] |

| Mb-16 | 1.8 x 10⁷ | 1.6x higher | [14] |

| Mb-14 | 2.1 x 10⁷ | 1.4x higher | [14] |

| Mb-10 | 2.9 x 10⁷ | Baseline | [14] |

Data derived from experiments using a silkworm infection model incubated at 37°C for 48 hours.[14]

Methodologies for Studying Virulence Factors

Note: Detailed, step-by-step experimental protocols are proprietary to the specific laboratories that developed them. The following section describes the principles and general workflows of key experimental methodologies commonly cited in M. abscessus research.

Gene Inactivation and Complementation

To determine the function of a specific gene in virulence, researchers typically employ a gene knockout strategy. This involves deleting the gene of interest and observing the resulting change in phenotype.

-

Methodology: Gene deletion is often achieved via a two-step homologous recombination process. The target gene is replaced with an antibiotic resistance cassette. Successful knockout mutants are then verified by PCR and sequencing. To confirm that the observed phenotype is due to the specific gene deletion, a complementation strain is created by reintroducing a functional copy of the gene on a plasmid.

-

Application: This approach has been fundamental in identifying the roles of the ESX-4 system, GPL biosynthesis genes, and transcriptional regulators like gplR1.[6][15]

In Vitro Infection Models

Macrophage infection assays are the primary in vitro method for studying intracellular survival and host response.

-

Methodology: Immortalized macrophage cell lines (e.g., human THP-1 or murine J774) are infected with wild-type, mutant, and complemented strains of M. abscessus. At various time points post-infection, the macrophages are lysed, and intracellular bacterial viability is quantified by plating serial dilutions to determine colony-forming units (CFUs). Host cell responses, such as cytokine production (e.g., TNF-α, IL-6) and apoptosis, are measured using techniques like ELISA and flow cytometry.

-

Application: These assays are used to demonstrate the enhanced intracellular survival of R variants compared to S variants and to show the attenuation of mutants lacking key virulence factors like ESX-4.[12][15]

In Vivo Infection Models

Animal models are essential for understanding the complex host-pathogen interactions during an actual infection.

-

Zebrafish (Danio rerio) Embryo Model: Zebrafish embryos have a transparent body and a well-conserved innate immune system, making them ideal for real-time imaging of infection dynamics, including abscess formation and granuloma development. Their innate-only immunity in early stages allows for the specific study of these initial interactions.[12][16]

-

Mouse Models: Murine models, particularly those using immunocompromised mice (e.g., SCID or IFN-γ knockout mice), are used to study chronic infection, lung pathology, and the adaptive immune response. Bacterial burden in the lungs, spleen, and liver is measured over time to assess virulence.[12]

Visualizations of Key Pathways and Processes

Diagram 1: Host Cell Recognition of S vs. R Morphotypes

Caption: Host macrophage recognition pathway for Smooth (S) and Rough (R) M. abscessus morphotypes.

Diagram 2: Experimental Workflow for Virulence Factor Analysis

Caption: Workflow for characterizing a putative virulence gene in Mycobacterium abscessus.

Conclusion and Future Directions

The virulence of M. abscessus is a complex interplay between cell surface components, secreted effectors, and adaptive regulatory networks. The S-to-R morphotypic switch, driven by the loss of GPLs, remains the most critical known determinant of pathogenicity, transforming the bacterium from a colonizer into an aggressive, inflammatory pathogen. Secretion systems, particularly ESX-4, are paramount for intracellular survival and represent high-value targets for novel therapeutics.

Future research should focus on:

-

Identifying T7SS Substrates: Elucidating the full range of effector proteins secreted by the ESX systems and their specific functions within the host cell.

-

Regulatory Networks: Unraveling the complex signaling cascades that allow M. abscessus to sense the host environment and regulate virulence gene expression.

-

Host-Directed Therapies: Developing strategies that target host pathways manipulated by the bacterium, such as the inflammatory response to the R morphotype, which could serve as adjuncts to antibiotic treatment.

A deeper understanding of these core mechanisms is essential for the development of effective strategies to combat this challenging pathogen.

References

- 1. Glycopeptidolipids, a Double-Edged Sword of the Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Virulence Mechanisms of Mycobacterium abscessus: Current Knowledge and Implications for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updated Review on the Mechanisms of Pathogenicity in Mycobacterium abscessus, a Rapidly Growing Emerging Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GplR1, an unusual TetR-like transcription factor in Mycobacterium abscessus, controls the production of cell wall glycopeptidolipids, colony morphology, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycobacterium abscessus Virulence Factors: An Overview of Un-Explored Therapeutic Options [mdpi.com]

- 8. Type VII secretion system - Wikipedia [en.wikipedia.org]

- 9. Virulence-Associated Secretion in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Identification of Virulence Markers of Mycobacterium abscessus for Intracellular Replication in Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Virulence Mechanisms of Mycobacterium abscessus: Current Knowledge and Implications for Vaccine Design [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative evaluation of Mycobacterium abscessus clinical isolate virulence using a silkworm infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mycobacterium abscessus virulence traits unraveled by transcriptomic profiling in amoeba and macrophages | PLOS Pathogens [journals.plos.org]

- 16. Glycopeptidolipid glycosylation controls surface properties and pathogenicity in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Frontier: A Technical Guide to Uncovering Novel Drug Targets in Non-Tuberculous Mycobacteria

For Immediate Release

A Deep Dive into the Scientific Pursuit of New Therapies for NTM Infections, Aimed at Researchers, Scientists, and Drug Development Professionals.

The rising prevalence of non-tuberculous mycobacterial (NTM) infections, coupled with the challenge of intrinsic and acquired drug resistance, presents a formidable hurdle in clinical practice. The current therapeutic landscape is marred by lengthy and often toxic multi-drug regimens with suboptimal cure rates.[1] This in-depth technical guide serves as a comprehensive resource for the scientific community, exploring the forefront of NTM drug discovery by dissecting novel molecular targets, detailing crucial experimental methodologies, and visualizing the intricate pathways that govern both mycobacterial survival and susceptibility.

The Evolving Landscape of NTM Drug Targets

The quest for novel anti-NTM agents has led researchers to explore a spectrum of molecular targets essential for mycobacterial viability. These can be broadly categorized into three key areas: cell wall biosynthesis, protein synthesis, and energy metabolism. Concurrently, the challenge of drug resistance, primarily driven by efflux pumps and enzymatic modifications, necessitates a parallel focus on strategies to counteract these mechanisms.

Key Drug Targets and Inhibitors

The mycobacterial cell wall, a complex and unique structure, remains a prime target for antimicrobial intervention.[2] Novel strategies are being developed to disrupt the synthesis of its critical components. Similarly, the machinery of protein synthesis, fundamental to all life, offers validated targets for antibiotic development.[3] Furthermore, the unique aspects of mycobacterial energy metabolism, particularly oxidative phosphorylation, have emerged as a promising frontier for new drug discovery.[4][5][6][7]

Table 1: In Vitro Activity of Novel and Repurposed Drugs Against Mycobacterium abscessus

| Compound/Drug | Target/Mechanism of Action | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bedaquiline | F-ATP Synthase | 0.031 - 0.125 | 0.062 | 0.125 | [8][9] |

| Clofazimine | Unknown/Multiple | ≤1 | - | - | [10] |

| Linezolid | 50S Ribosomal Subunit | 16 - 64 | - | - | [11] |

| Indole-2-carboxamides (IC5 & IC25) | MmpL3 | 0.063 - 0.25 | - | - | [9] |

| Oritavancin | Cell Wall Synthesis | 8 | - | - | [12] |

| Durlobactam (in combination) | β-lactamase Inhibitor | ≤0.06 - 2 | ≤0.06 | 0.25 | [13] |

| Epetraborole | Leucyl-tRNA Synthetase | - | 0.4 (IC₅₀) | - | [14] |

Table 2: In Vitro Activity of Novel and Repurposed Drugs Against Mycobacterium avium Complex (MAC)

| Compound/Drug | Target/Mechanism of Action | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Clarithromycin | 50S Ribosomal Subunit | - | - | 4 | [15][16] |

| Bedaquiline | F-ATP Synthase | ≤0.016 | - | - | [8] |

| Clofazimine | Unknown/Multiple | 8 - 16 | - | 8 - 16 (MBC₉₀) | [17] |

| Linezolid | 50S Ribosomal Subunit | 16 - 64 | - | - | [11] |

| Nosiheptide | Ribosome | 0.012 - 0.024 | - | - | [18] |

Foundational Experimental Protocols

The successful identification and validation of novel drug targets hinge on robust and standardized experimental methodologies. This section provides detailed protocols for key in vitro assays central to NTM drug discovery.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent against NTM.[2][7][19] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.[2][12][20][21]

Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation:

-

Culture NTM on appropriate solid medium (e.g., Middlebrook 7H10/7H11 agar) to obtain isolated colonies.[12]

-

Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This can be done by visual comparison or using a nephelometer.[20] For clumping species, vortexing with glass beads may be necessary.[20]

-

Dilute the standardized suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 1-5 x 10⁵ CFU/mL).

-

-

Drug Dilution:

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

Seal the plates to prevent evaporation and incubate at the appropriate temperature (e.g., 30°C for M. marinum, 37°C for most other species) for the required duration (3-14 days for rapid growers, 7-21 days for slow growers).[20]

-

-

Reading and Interpretation:

Intracellular Killing Assay in Macrophages

NTM are facultative intracellular pathogens, making it crucial to assess the efficacy of novel compounds within the host cell environment.[23]

Protocol: Macrophage Intracellular Killing Assay

-

Macrophage Culture:

-

Culture a suitable macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages) in a 24- or 48-well plate and differentiate into mature macrophages using phorbol 12-myristate 13-acetate (PMA).[24]

-

-

Infection:

-

Prepare a single-cell suspension of the NTM strain.

-

Infect the macrophage monolayer at a specific multiplicity of infection (MOI), typically between 1 and 10.

-

Incubate to allow for phagocytosis (usually 2-4 hours).

-

-

Extracellular Bacteria Removal:

-

Wash the cells with pre-warmed media to remove extracellular bacteria.

-

Treat with a low concentration of a suitable antibiotic (e.g., amikacin or gentamicin) for a short period (e.g., 1 hour) to kill any remaining extracellular bacteria.

-

-

Drug Treatment:

-

Add fresh media containing serial dilutions of the test compound to the infected macrophages.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

Quantification of Intracellular Bacteria:

-

At each time point, lyse the macrophages using a gentle detergent (e.g., 0.1% Triton X-100).

-

Serially dilute the lysate and plate on appropriate agar plates to determine the number of viable intracellular bacteria (CFU/mL).

-

Calculate the reduction in bacterial load compared to untreated controls.

-

Efflux Pump Inhibitor (EPI) Screening Assay

Efflux pumps are a major mechanism of intrinsic and acquired drug resistance in NTM.[25][26] Identifying compounds that inhibit these pumps can restore the activity of existing antibiotics.

Protocol: Ethidium Bromide-Agar Based EPI Screening

-

Plate Preparation:

-

Prepare agar plates containing a sub-inhibitory concentration of ethidium bromide (EtBr). The optimal concentration should be determined empirically for each NTM species.

-

The agar can also contain a sub-MIC concentration of a known antibiotic to which the NTM is resistant due to efflux.

-

-

Inoculation:

-

Prepare a standardized suspension of the NTM strain.

-

Inoculate the agar plate in a cartwheel pattern, with a central spot and radial streaks.[27]

-

-

Application of Potential EPIs:

-

Apply filter paper discs impregnated with known concentrations of the test compounds (potential EPIs) onto the inoculated agar.

-

-

Incubation and Observation:

-

Incubate the plates under appropriate conditions.

-

Observe the plates under UV light. Increased fluorescence around a disc indicates that the compound is inhibiting the efflux of EtBr, leading to its accumulation within the bacterial cells.[27] A synergistic effect with the antibiotic in the agar would be observed as a zone of growth inhibition around the disc.

-

Visualizing the Pathways to Discovery and Resistance

Understanding the complex interplay of molecular pathways is critical for rational drug design. The following diagrams, rendered in DOT language for Graphviz, illustrate key concepts in NTM drug discovery and resistance.

NTM Drug Discovery Workflow

The path from an initial compound to a viable drug candidate is a multi-step process involving a cascade of in vitro and in vivo assays.

Caption: A streamlined workflow for NTM drug discovery.

Mechanism of Action of Bedaquiline

Bedaquiline, a diarylquinoline, represents a novel class of anti-mycobacterial agents that targets the F-ATP synthase, a critical enzyme in cellular energy production.[3][4][15][28][29]

Caption: Bedaquiline inhibits ATP synthesis by binding to the F₀ subunit.

Inducible Macrolide Resistance in M. abscessus

Mycobacterium abscessus can develop resistance to macrolides through an inducible mechanism involving the erm(41) gene, which is regulated by WhiB7.[16][30][31]

References

- 1. NTM drug discovery: status, gaps and the way forward - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]